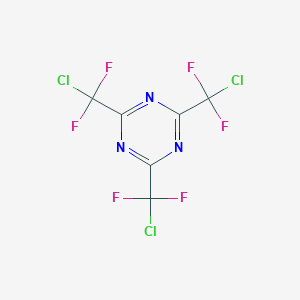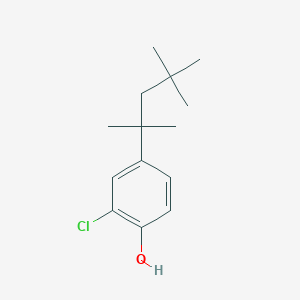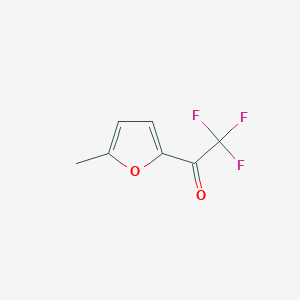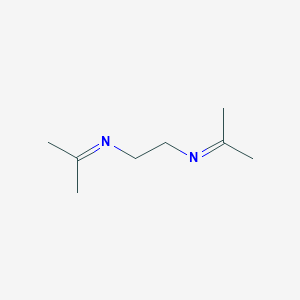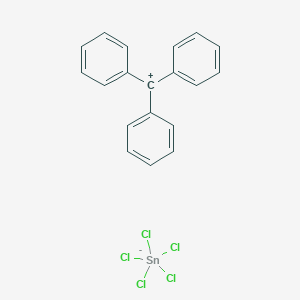
三苯基碳鎓五氯锡酸盐
描述
Triphenylcarbenium pentachlorostannate is a chemical compound with the molecular formula C19H15Cl5Sn and a molecular weight of 539.3 g/mol . It is also known by its CAS number 15414-98-9 . This compound is a coordination complex that features a methylium ion (triphenylmethyl cation) paired with a pentachlorostannate anion.
科学研究应用
Triphenylcarbenium pentachlorostannate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry to study reaction mechanisms and complex formation.
Biology and Medicine: The compound’s potential biological activity is explored in medicinal chemistry for drug development and biochemical studies.
Industry: It is used in the production of fine chemicals and as a catalyst in certain industrial processes.
作用机制
Target of Action
Triphenylcarbenium pentachlorostannate is a complex compound that primarily targets the process of cationic polymerization reactions . It is also involved in the synthesis of diarylcyclohexanones, which are key intermediates for the preparation of antiprotozoals .
Mode of Action
The compound acts as an initiator in the photopolymerization of carbazolyl derived epoxy monomers It interacts with its targets by initiating the polymerization process, leading to the formation of complex polymers
Biochemical Pathways
Triphenylcarbenium pentachlorostannate is involved in the cationic polymerization pathway . This pathway leads to the formation of polymers with specific properties, which can be used in various applications. The downstream effects of this pathway include the synthesis of diarylcyclohexanones, which are key intermediates for the preparation of antiprotozoals .
Result of Action
The molecular and cellular effects of Triphenylcarbenium pentachlorostannate’s action primarily involve the formation of polymers through cationic polymerization . In the context of its use in the synthesis of diarylcyclohexanones, the compound’s action results in the production of these key intermediates, which can then be used in the preparation of antiprotozoals .
Action Environment
The action, efficacy, and stability of Triphenylcarbenium pentachlorostannate can be influenced by various environmental factors. It is also recommended that the compound be stored at temperatures between 0-6°C
生化分析
Biochemical Properties
Triphenylcarbenium pentachlorostannate is used in the study of cationic polymerization reactions . It interacts with 3,6-dibromo-9-(2,3-epoxypropyl)carbazole during these reactions
Cellular Effects
It is known that the compound can cause severe irritation of the respiratory tract, leading to symptoms such as sore throat, coughing, shortness of breath, and delayed lung edema .
Molecular Mechanism
It is known to be used in the synthesis of diarylcyclohexanones, key intermediates for the preparation of antiprotozoals
准备方法
The synthesis of methylium, triphenyl-, pentachlorostannate(1-) typically involves the reaction of triphenylmethanol with tin(IV) chloride in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Triphenylcarbenium pentachlorostannate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentachlorostannate anion can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Complex Formation: The compound can form complexes with other metal ions or ligands, which can alter its chemical properties and reactivity.
Common reagents used in these reactions include nucleophiles like halides, bases, and other coordinating ligands. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Triphenylcarbenium pentachlorostannate can be compared with other similar compounds like:
Triphenylmethyl Chloride: Similar in structure but lacks the pentachlorostannate anion.
Triphenylmethyl Bromide: Another halide variant with different reactivity.
Triphenylmethyl Sulfate: Contains a sulfate anion instead of pentachlorostannate.
The uniqueness of methylium, triphenyl-, pentachlorostannate(1-) lies in its specific anion, which imparts distinct chemical properties and reactivity compared to other triphenylmethyl derivatives .
属性
IUPAC Name |
diphenylmethylbenzene;pentachlorostannanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.5ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h1-15H;5*1H;/q+1;;;;;;+4/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHTYNWDYRJYIH-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn-](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl5Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884836 | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15414-98-9 | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15414-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl pentachlorostannate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


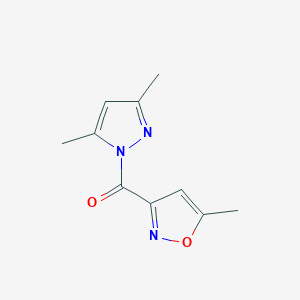
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
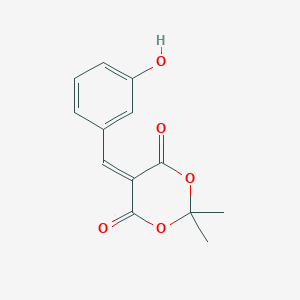
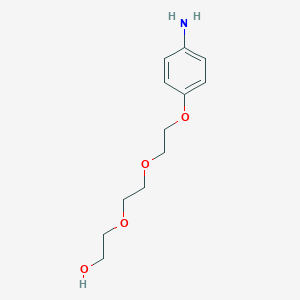
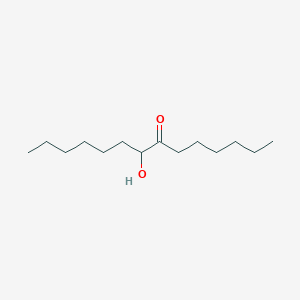
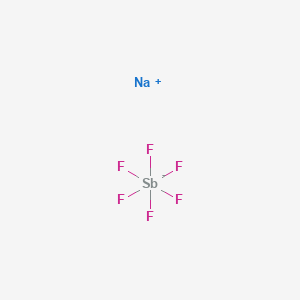
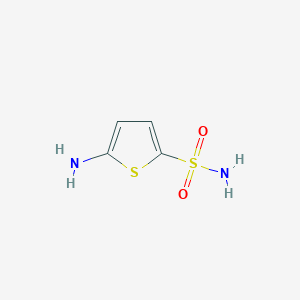
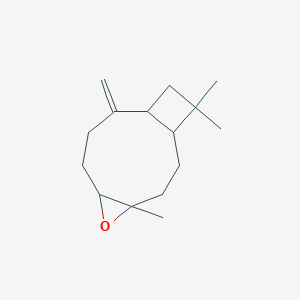
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
